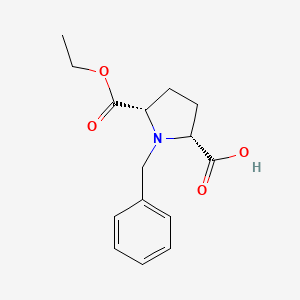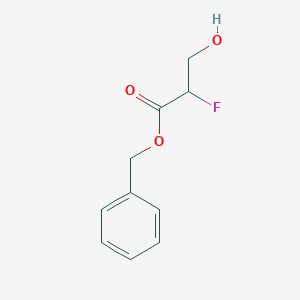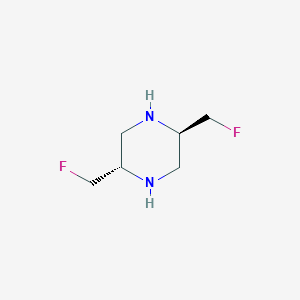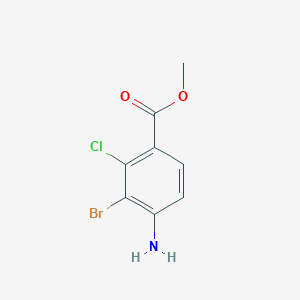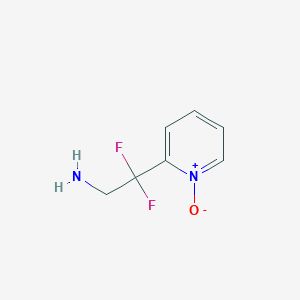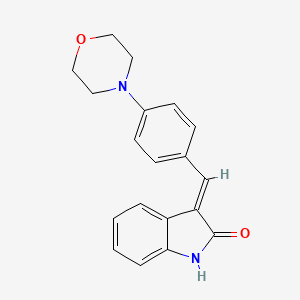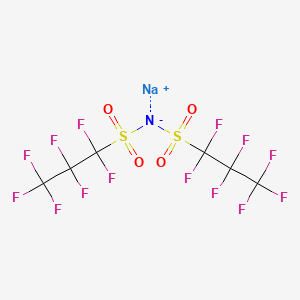
Sodium bis((perfluoropropyl)sulfonyl)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium bis((perfluoropropyl)sulfonyl)amide is a chemical compound known for its unique properties and applications. It is a member of the sulfonamide family, characterized by the presence of a sulfonyl group connected to an amine group. This compound is particularly notable for its stability and reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis((perfluoropropyl)sulfonyl)amide typically involves the reaction of perfluoropropyl sulfonyl chloride with sodium amide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
C3F7SO2Cl+NaNH2→C3F7SO2NNa+HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form .
化学反应分析
Types of Reactions: Sodium bis((perfluoropropyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often involve nucleophiles like amines or thiols under mild conditions
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
科学研究应用
Sodium bis((perfluoropropyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, including surfactants and catalysts .
作用机制
The mechanism of action of sodium bis((perfluoropropyl)sulfonyl)amide involves its interaction with various molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anti-inflammatory effects .
相似化合物的比较
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst in organic reactions.
Sulfonamide: A broad class of compounds with similar sulfonyl-amine structures, widely used in pharmaceuticals.
Uniqueness: Sodium bis((perfluoropropyl)sulfonyl)amide is unique due to its perfluorinated structure, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles .
属性
分子式 |
C6F14NNaO4S2 |
|---|---|
分子量 |
503.2 g/mol |
IUPAC 名称 |
sodium;bis(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)azanide |
InChI |
InChI=1S/C6F14NO4S2.Na/c7-1(8,3(11,12)13)5(17,18)26(22,23)21-27(24,25)6(19,20)2(9,10)4(14,15)16;/q-1;+1 |
InChI 键 |
FSHHLKZMDIUNGJ-UHFFFAOYSA-N |
规范 SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
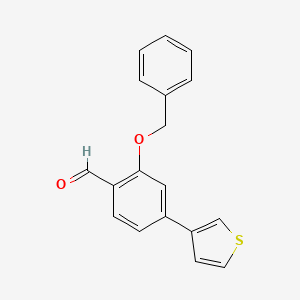
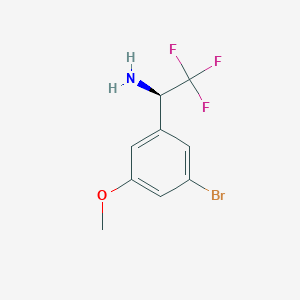
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride](/img/structure/B12841032.png)
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B12841034.png)
